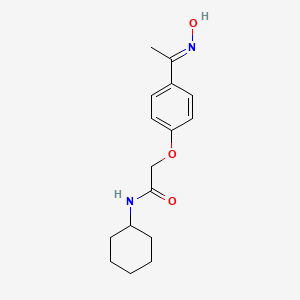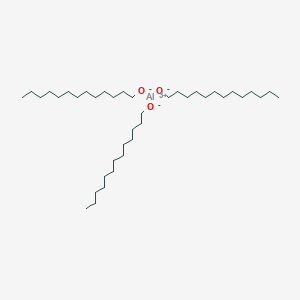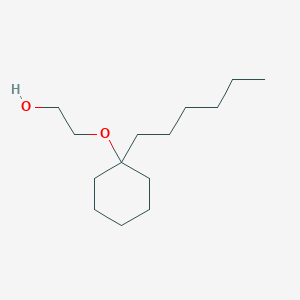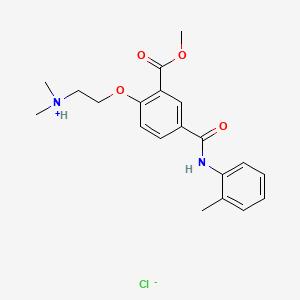
Potassium hydroxymethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydroxymethanesulfonate is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. It is formed by the reaction of formaldehyde with sulfur dioxide in the presence of water, resulting in the formation of hydroxymethanesulfonate, which can then be neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. This compound is of interest in atmospheric chemistry, particularly in the study of particulate matter and air quality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium hydroxymethanesulfonate can be synthesized through the following steps:
Formation of Hydroxymethanesulfonate: Formaldehyde reacts with sulfur dioxide in an aqueous medium to form hydroxymethanesulfonate. [ \text{HCHO} + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{SO}_3\text{H} ]
Neutralization: The hydroxymethanesulfonate is then neutralized with potassium hydroxide to form potassium hydroxymethanesulfonate. [ \text{HOCH}_2\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{HOCH}_2\text{SO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium hydroxymethanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and ozone.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation Products: Sulfonic acids and sulfates.
Reduction Products: Simpler sulfur-containing compounds such as sulfides.
Substitution Products: Various substituted organosulfur compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Potassium hydroxymethanesulfonate has several scientific research applications:
Atmospheric Chemistry: It is used to study the formation and transformation of particulate matter in the atmosphere, particularly in the context of air quality and climate change.
Analytical Chemistry: It is used as a standard in ion chromatography and mass spectrometry for the quantification of sulfur-containing compounds.
Environmental Science: It is studied for its role in the formation of secondary organic aerosols and its impact on air pollution.
Industrial Applications: It is used in the synthesis of other organosulfur compounds and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of potassium hydroxymethanesulfonate involves its ability to participate in various chemical reactions due to the presence of the hydroxymethanesulfonate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial applications, including electroplating and organic synthesis.
Sodium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with sodium as the counterion.
Ammonium Hydroxymethanesulfonate: Similar to potassium hydroxymethanesulfonate but with ammonium as the counterion.
Uniqueness
Potassium hydroxymethanesulfonate is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and reactivity compared to other similar compounds. Its applications in atmospheric chemistry and environmental science also set it apart from other organosulfur compounds .
Propiedades
Número CAS |
51754-03-1 |
|---|---|
Fórmula molecular |
CH3KO4S |
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
potassium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.K/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |
Clave InChI |
YYKGYTHEGCZRRI-UHFFFAOYSA-M |
SMILES canónico |
C(O)S(=O)(=O)[O-].[K+] |
Números CAS relacionados |
75-92-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



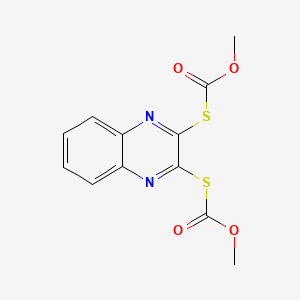


![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
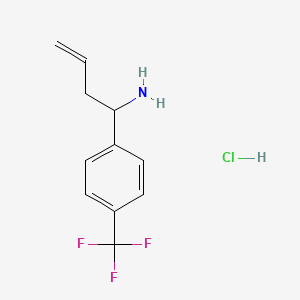
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)

